rac-(1R,5R)-4,4-difluorobicyclo[3.1.0]hexane-1-carboxylic acid
CAS No.: 2866307-50-6
Cat. No.: VC11989835
Molecular Formula: C7H8F2O2
Molecular Weight: 162.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2866307-50-6 |
|---|---|
| Molecular Formula | C7H8F2O2 |
| Molecular Weight | 162.13 g/mol |
| IUPAC Name | (1R,5R)-4,4-difluorobicyclo[3.1.0]hexane-1-carboxylic acid |
| Standard InChI | InChI=1S/C7H8F2O2/c8-7(9)2-1-6(5(10)11)3-4(6)7/h4H,1-3H2,(H,10,11)/t4-,6-/m1/s1 |
| Standard InChI Key | ASYSBOQSRFBXCQ-INEUFUBQSA-N |
| Isomeric SMILES | C1CC([C@H]2[C@@]1(C2)C(=O)O)(F)F |
| SMILES | C1CC(C2C1(C2)C(=O)O)(F)F |
| Canonical SMILES | C1CC(C2C1(C2)C(=O)O)(F)F |
Introduction
rac-(1R,5R)-4,4-difluorobicyclo[3.1.0]hexane-1-carboxylic acid is a bicyclic organic compound featuring a unique bicyclo[3.1.0]hexane framework. This structure includes two fluorine atoms and a carboxylic acid functional group, contributing to its distinct chemical properties and potential applications in medicinal chemistry and materials science. The presence of fluorine atoms typically enhances the lipophilicity and metabolic stability of organic compounds, making them of significant interest for drug development.
Synthesis
The synthesis of rac-(1R,5R)-4,4-difluorobicyclo[3.1.0]hexane-1-carboxylic acid typically involves multi-step synthetic routes. These may include:
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Formation of the bicyclic core: Often achieved through a Diels-Alder reaction or similar cyclization methods.
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Introduction of fluorine atoms: This can be done using fluorinating agents.
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Introduction of the carboxylic acid group: Typically involves oxidation or carboxylation reactions.
Medicinal Chemistry
The compound's lipophilicity could influence its absorption and distribution in biological systems, potentially affecting its interaction with biological targets such as enzymes or receptors. Preliminary studies suggest that rac-(1R,5R)-4,4-difluorobicyclo[3.1.0]hexane-1-carboxylic acid may possess interesting biological activities due to its structural features.
Materials Science
The unique structure and properties of this compound make it a candidate for applications in materials science, particularly in the development of new materials with enhanced stability and reactivity.
Similar Compounds
Several compounds share structural similarities with rac-(1R,5R)-4,4-difluorobicyclo[3.1.0]hexane-1-carboxylic acid:
| Compound Name | Structure Features | Unique Characteristics |
|---|---|---|
| 2-Fluorobicyclo[3.1.0]hexane | Contains one fluorine atom | Simpler structure; less lipophilicity |
| 2,2-Difluorobicyclo[3.1.0]hexane | Contains two fluorine atoms | Increased stability and reactivity compared to non-fluorinated analogs |
| rac-(1R)-bicyclo[3.1.0]hexane-1-carboxylic acid | Lacks fluorine substituents | More hydrophilic; potential for different biological interactions |
| rac-(1R,5S)-2,2-difluorobicyclo[3.1.0]hexane-1-carboxylic acid | Different stereochemistry | Potentially different biological activity due to stereochemistry |
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